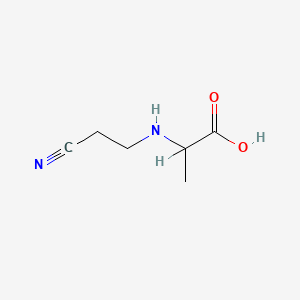

N-(2-Cyanoethyl)-DL-alanine

Description

Contextualization within Amino Acid Derivatives and Non-Proteinogenic Amino Acids

Amino acids are the fundamental building blocks of proteins. While 22 are considered proteinogenic, a vast number of non-proteinogenic amino acids exist in nature or can be synthesized in the laboratory. wikipedia.org These non-proteinogenic amino acids, including N-(2-Cyanoethyl)-DL-alanine, serve various biological and chemical functions. They can act as intermediates in metabolic pathways, components of bacterial cell walls, neurotransmitters, and toxins. wikipedia.orgacs.org The defining feature of this compound is the substitution on the nitrogen atom of the amino group, making it an N-substituted amino acid derivative.

Significance of N-Substituted Amino Acids in Biochemical Systems

The substitution on the amino group of an amino acid can significantly alter its chemical and biological properties. N-substitution, such as N-methylation or, in this case, N-cyanoethylation, can influence the conformation and cell permeability of peptides and other biomolecules. acs.org This modification can impact how the molecule interacts with biological targets like proteins and enzymes. For instance, N-substituted amino acids have been investigated as selective inhibitors of enzymes, demonstrating that modifications to the amino group can lead to potent and specific biological activity. nih.gov The introduction of a substituent like the cyanoethyl group can affect hydrogen bonding and electrostatic interactions, which are crucial for molecular recognition in biological systems.

Overview of Academic Research Trajectories for Cyanoethylated Amino Acids

The process of adding a cyanoethyl group to a molecule is known as cyanoethylation. Research into the cyanoethylation of amino acids has been a subject of study for decades. Early research focused on the synthesis and chemical properties of monocyanoethyl and N-bis-cyanoethyl derivatives of various amino acids. acs.orgacs.org These studies explored methods of hydrolysis and characterized the resulting N-(3-carboxyethyl) derivatives. acs.org

More recent research has utilized cyanoethylated amino acids in various biochemical and biomedical applications. For example, they have been used as building blocks in the synthesis of more complex molecules and in the study of amino acid metabolism. The cyanoethyl group's reactivity allows for further chemical transformations, making these compounds versatile intermediates in organic synthesis. In the context of protein chemistry, cyanoethylation with acrylonitrile (B1666552) has been used to study the reactivity of specific amino acid residues, such as lysine, in proteins like apolipoprotein B. nih.gov Furthermore, cyanoethylated compounds have been investigated for their potential pharmacological properties and as components in the synthesis of peptide dendrimers and other novel materials. bgu.ac.il N-(2-Cyanoethyl)valine, a related compound, is used as a biomarker for exposure to acrylonitrile, a byproduct of cigarette smoke. nih.gov

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₀N₂O₂ | |

| Molecular Weight | 142.158 Da | |

| IUPAC Name | 2-(2-cyanoethylamino)propanoic acid | |

| CAS Number | 63905-32-8 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-cyanoethylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c1-5(6(9)10)8-4-2-3-7/h5,8H,2,4H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGTORYSYDRDVFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70404036, DTXSID00878822 | |

| Record name | N-(2-Cyanoethyl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-<2-cyano-ethyl>-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00878822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63905-32-8, 51078-47-8 | |

| Record name | DL-Alanine, N-(2-cyanoethyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75447 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Cyanoethyl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-<2-cyano-ethyl>-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00878822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of N 2 Cyanoethyl Dl Alanine

Direct Synthesis Approaches for N-(2-Cyanoethyl)-DL-alanine

The most direct route for the synthesis of this compound involves the cyanoethylation of DL-alanine (B559559). This reaction introduces a 2-cyanoethyl group onto the nitrogen atom of the amino acid.

Cyanoethylation Reactions Involving DL-Alanine Substrates

Cyanoethylation of α-amino acids is a well-established method for producing N-cyanoethyl derivatives. This type of reaction can be categorized as a Michael addition or a nucleophilic substitution, where the amino group of the amino acid acts as the nucleophile. The reaction typically employs acrylonitrile (B1666552) as the cyanoethylating agent.

Optimization of Reaction Conditions for Amino Acid Cyanoethylation

The efficiency of the cyanoethylation of amino acids is influenced by several factors, including pH, temperature, and the molar ratio of reactants. For the synthesis of N-substituted DL-alanine derivatives, including this compound, controlled conditions are crucial to prevent side reactions. The reaction is often carried out under controlled pH conditions, typically between 8 and 10, and at temperatures ranging from 40 to 60°C.

Various studies have focused on optimizing the conditions for the synthesis of D/L-alanine and its derivatives. These optimizations often involve adjusting parameters such as the concentration of reactants, temperature, and pH to maximize the yield and purity of the desired product. For instance, in the biosynthesis of D/L-alanine, factors like the concentration of inducers (e.g., IPTG), coenzymes (e.g., NAD+), temperature, and pH are carefully controlled. While these specific examples relate to biosynthesis, the principles of optimizing reaction parameters are broadly applicable to chemical syntheses as well.

Alternative Synthetic Routes and Analogous Compound Preparation

Besides direct cyanoethylation, other synthetic strategies can be employed to produce this compound and related compounds. These routes may involve different starting materials or intermediate steps.

Synthesis of Related N-Cyanoethylated Amino Acid Derivatives (e.g., 2-(cyanomethylamino)propionic acid, N-(2-cyanoethyl)-beta-alanine)

The synthesis of analogous N-cyanoethylated amino acids, such as N-(2-cyanoethyl)-beta-alanine, follows similar principles to that of this compound. For example, β-alanine can be synthesized from substrates like acrylic acid, acrylonitrile, or β-aminopropionitrile through various chemical methods. nih.govresearchgate.net The subsequent N-cyanoethylation would then yield N-(2-cyanoethyl)-beta-alanine. The synthesis of 2-(cyanomethylamino)propionic acid would involve the introduction of a cyanomethyl group instead of a cyanoethyl group onto the alanine (B10760859) molecule.

Utilization of Glycolonitrile (B6354644) and Lactonitrile (B165350) in Amino Acid Derivatization

While not directly used for the synthesis of this compound, compounds like glycolonitrile and lactonitrile are relevant in the broader context of amino acid synthesis and derivatization. For instance, the Strecker synthesis, a classic method for preparing α-amino acids, can utilize aldehydes, ammonia (B1221849), and cyanide. libretexts.org Acetaldehyde, a precursor in some DL-alanine syntheses, reacts with ammonium (B1175870) cyanide to form an intermediate that is then hydrolyzed to produce alanine. orgsyn.org This highlights the role of nitrile-containing compounds in the formation of the amino acid backbone itself.

Stereochemical Considerations in Synthesis of this compound

Impact of DL-Racemic Mixture on Synthetic Outcomes

The synthesis of this compound starts with DL-alanine, which is a racemic mixture containing equal amounts of D-alanine and L-alanine. nih.gov Since the other reactant, acrylonitrile, is achiral, the reaction does not introduce any new stereocenters nor does it favor one enantiomer over the other.

Consequently, the reaction proceeds without stereochemical preference, and the product, this compound, is also a racemic mixture. This means it contains an equimolar mixture of two enantiomers: N-(2-Cyanoethyl)-D-alanine and N-(2-Cyanoethyl)-L-alanine. The synthesis from achiral precursors or racemic starting materials, in the absence of a chiral influence, will always yield a racemate. wikipedia.org

The primary outcome of using a DL-racemic starting material is that the final product is optically inactive. libretexts.orglibretexts.org The two enantiomers present rotate plane-polarized light in equal but opposite directions, resulting in a net rotation of zero. libretexts.orglibretexts.org For applications where a specific stereoisomer is required, a resolution step would be necessary to separate the D- and L-enantiomers of the final product. This separation is often challenging as enantiomers have identical physical properties like melting point and solubility in achiral solvents. libretexts.orglibretexts.org

| Starting Material | Chirality | Reactant | Chirality | Product | Stereochemical Outcome |

| DL-Alanine | Racemic (D- and L-) | Acrylonitrile | Achiral | This compound | Racemic mixture of N-(2-Cyanoethyl)-D-alanine and N-(2-Cyanoethyl)-L-alanine |

Biochemical Pathways and Enzymatic Transformations Involving N 2 Cyanoethyl Dl Alanine and Analogues

Integration and Metabolism within Cellular Systems

The integration of any amino acid analogue into cellular metabolism is contingent on its ability to be recognized and processed by the enzymes and transport systems that handle natural amino acids. The core structure of N-(2-Cyanoethyl)-DL-alanine is the amino acid DL-alanine (B559559), a central player in carbon and nitrogen metabolism.

Role of Alanine (B10760859) in Central Carbon Metabolism (e.g., Glucose-Alanine Cycle, Glycolysis, Gluconeogenesis, Citric Acid Cycle)

Alanine is a non-essential amino acid that plays a pivotal role in linking the metabolic pathways of amino acids and carbohydrates. multichemindia.com Its carbon skeleton is directly interchangeable with pyruvate (B1213749), a key intermediate in central metabolism. smpdb.ca

The Glucose-Alanine Cycle is a critical inter-organ pathway that facilitates the transport of nitrogen from peripheral tissues, primarily muscle, to the liver in a non-toxic form. ontosight.aituscany-diet.netvaia.com During periods of fasting, exercise, or when muscle proteins are catabolized for energy, amino groups from other amino acids are transferred to pyruvate, a product of glycolysis. nih.govquora.com This transamination reaction, catalyzed by alanine transaminase (ALT), forms alanine. quora.comagriculturejournals.cz Alanine is then released into the bloodstream and transported to the liver. ontosight.aivaia.com

In the liver, the process is reversed. Alanine transaminase transfers the amino group from alanine to α-ketoglutarate, reforming pyruvate and generating glutamate (B1630785). nih.govpixorize.com The amino group from glutamate can then enter the urea (B33335) cycle for excretion, while the pyruvate serves as a primary substrate for gluconeogenesis , the synthesis of new glucose. nih.govcreative-proteomics.com This newly formed glucose can be released back into the circulation to supply energy to glucose-dependent tissues like the brain, or be taken up by muscles, completing the cycle. ontosight.aivaia.com

The interconversion of alanine and pyruvate directly connects it to glycolysis and the citric acid cycle (TCA cycle) . unizg.hr Pyruvate, derived from alanine, can be converted to acetyl-CoA and enter the TCA cycle for complete oxidation to generate ATP. wikipedia.org Alternatively, it can be carboxylated to form oxaloacetate, an intermediate of the TCA cycle, which is also a starting point for gluconeogenesis. wikipedia.orgnih.gov Therefore, alanine serves as a significant anaplerotic substrate, replenishing TCA cycle intermediates. wikipedia.org

| Metabolic Pathway | Role of Alanine/Pyruvate | Key Tissues Involved | Primary Function |

| Glucose-Alanine Cycle | Transports nitrogen and carbon from muscle to liver. ontosight.aituscany-diet.net | Muscle, Liver | Nitrogen transport, gluconeogenesis substrate supply. vaia.com |

| Glycolysis | Pyruvate is the end product, which can be transaminated to alanine. unizg.hr | Most tissues, especially muscle | Energy production, provides pyruvate for alanine synthesis. |

| Gluconeogenesis | Alanine is a major precursor for pyruvate, which is converted to glucose. nih.govcreative-proteomics.com | Liver, Kidney | Maintenance of blood glucose during fasting. creative-proteomics.com |

| Citric Acid Cycle (TCA) | Pyruvate from alanine is converted to acetyl-CoA or oxaloacetate, both TCA cycle intermediates. wikipedia.orgnih.gov | Mitochondria of most tissues | Cellular respiration, ATP production, biosynthesis precursor supply. |

Transamination and Reductive Amination Pathways Relevant to Amino Acid Precursors

The synthesis and degradation of most amino acids involve key reactions that add or remove amino groups.

Transamination is the most common process for amino group removal and interconversion. libretexts.org It involves the transfer of an amino group from an amino acid to an α-keto acid, catalyzed by enzymes called aminotransferases (or transaminases). wikipedia.orgamu.edu.az These enzymes require pyridoxal-5'-phosphate (PLP), a derivative of vitamin B6, as a coenzyme. wikipedia.org A prominent example is the reaction catalyzed by alanine transaminase, where the amino group of alanine is transferred to α-ketoglutarate to form pyruvate and glutamate. amu.edu.azpdmu.edu.ua This reaction is reversible, allowing for the synthesis of non-essential amino acids from their corresponding α-keto acids when supply is low. amu.edu.az

Reductive amination is another fundamental route for amino acid synthesis, particularly for glutamate. wikipedia.org This reaction converts a carbonyl group (from an aldehyde or ketone) into an amine via an intermediate imine. wikipedia.org In biochemistry, glutamate dehydrogenase catalyzes the reductive amination of the α-keto acid α-ketoglutarate with ammonia (B1221849) to produce glutamate. wikipedia.orgnih.gov This reaction is significant as it is one of the primary ways inorganic nitrogen is incorporated into biological molecules. libretexts.org While direct reductive amination synthesizes glutamate, the amino group can then be distributed to other α-keto acids via transamination to form other amino acids. wikipedia.org Laboratory synthesis of amino acids, like alanine from pyruvic acid, can also be achieved through reductive amination using chemical reducing agents. libretexts.orglibretexts.org

Enzymatic Activity and Interactions with N-Substituted Amino Acids

The presence of a substituent on the amino nitrogen, such as the 2-cyanoethyl group in this compound, can significantly alter the molecule's interaction with enzymes that typically process amino acids.

Substrate Recognition by Amino Acid Transporters and Decarboxylases

The ability of this compound to enter cells and participate in metabolic reactions would first depend on its recognition by amino acid transporters . Research on the analogue N-Methyl-DL-alanine suggests that N-substituted amino acids may participate in transport mechanisms, potentially influencing the uptake of other amino acids. The bulky and polar cyanoethyl group would likely influence the affinity of the molecule for the binding pockets of various transporters, but specific studies are lacking.

Amino acid decarboxylases are enzymes that catalyze the removal of a carboxyl group from an amino acid. The reactivity of N-substituted amino acids with carbonyl compounds under mild conditions has been shown to mimic the action of α-amino acid decarboxylases. rsc.orgrsc.org This process can lead to the formation of 1,3-dipolar species that can be trapped to form various cyclic nitrogen-containing compounds. rsc.orgacs.org This suggests that while N-substituted amino acids might not be typical substrates for simple decarboxylation, they can engage in related chemical transformations at enzyme active sites or under biomimetic conditions.

Influence on Fatty Acid Oxidation Pathways (Based on N-Methyl-DL-alanine Analogues)

Studies on analogues provide clues to the potential biochemical effects of this compound. Research on N-Methyl-DL-alanine has shown that it can act as a competitive inhibitor of mitochondrial uptake and can influence energy metabolism. biosynth.com Specifically, at physiological concentrations, N-Methyl-DL-alanine has been demonstrated to inhibit fatty acid oxidation . biosynth.com This inhibition is achieved by decreasing the activity of carnitine palmitoyltransferase I (CPT I), a key regulatory enzyme in the transport of fatty acids into the mitochondria for β-oxidation. biosynth.com This effect leads to an accumulation of lipids in the liver. biosynth.com Given this finding, it is plausible that other N-substituted alanines could exhibit similar effects on lipid metabolism.

Potential Interactions with Amino Acid Racemases and Dehydrogenases

Enzymes that act on N-substituted amino acids are of growing interest for biocatalysis. The synthesis of these compounds often employs various oxidoreductases.

Amino acid dehydrogenases , such as N-methyl amino acid dehydrogenases, are known to catalyze the reductive amination of α-keto acids to produce N-substituted amino acids. nih.govd-nb.info For instance, an engineered bacterium expressing an imine reducing enzyme was able to transform pyruvate into N-methyl-L-alanine. d-nb.info This demonstrates that dehydrogenases can recognize and act on N-substituted substrates or their precursors.

Amino acid racemases catalyze the interconversion of D- and L-enantiomers of amino acids. The production of specific enantiomers of N-substituted amino acids is a key challenge in biocatalysis. nih.gov While direct interaction with racemases is not extensively documented, multienzyme systems have been developed that include racemases to convert a racemic mixture of a starting N-acyl amino acid into a single desired enantiomer of the final amino acid product. frontiersin.org Furthermore, imine reductases (IREDs), a class of oxidoreductases, have been used for the enantioselective synthesis of N-substituted amino esters, producing both R- and S-enantiomers with high selectivity. nih.gov This highlights the capacity of certain enzymes to interact stereospecifically with N-substituted compounds.

| Enzyme Class | Interaction with N-Substituted Amino Acids | Potential Outcome | Reference |

| Amino Acid Transporters | May recognize and transport N-substituted analogues like N-Methyl-DL-alanine. | Cellular uptake, potential competitive inhibition of natural amino acid transport. | |

| Amino Acid Decarboxylases | N-substituted amino acids can mimic decarboxylase reactions with carbonyls. | Formation of cyclic nitrogen compounds via 1,3-dipole intermediates. | rsc.orgrsc.org |

| Carnitine Palmitoyltransferase I (CPT I) | N-Methyl-DL-alanine inhibits CPT I activity. | Inhibition of fatty acid oxidation, lipid accumulation. | biosynth.com |

| Amino Acid Dehydrogenases | Catalyze the synthesis of N-substituted amino acids via reductive amination. | Production of specific N-alkylated amino acids from α-keto acids. | nih.govd-nb.info |

| Amino Acid Racemases / IREDs | Used in enzyme cascades for deracemization; IREDs show high enantioselectivity. | Synthesis of enantiomerically pure N-substituted amino acids/esters. | nih.govfrontiersin.org |

Biosynthetic Precursors and Pathways for Cyanoethyl-Modified Amino Acids

The biosynthesis of amino acids is a fundamental process in all known life forms, providing the essential building blocks for proteins and serving as precursors for numerous metabolic pathways. wikipedia.org While the core pathways for the 20 proteinogenic amino acids are well-established, significant interest lies in the biosynthesis of modified and non-proteinogenic amino acids due to their diverse biological activities and industrial applications. nih.gov This section explores the established microbial production of alanine and its derivatives and subsequently postulates hypothetical biosynthetic routes for N-cyanoethylated amino acids, a class of compounds exemplified by this compound.

Microbial Biosynthesis of Alanine and its Derivatives

Microorganisms employ several efficient pathways for the synthesis of alanine and its structural isomer, β-alanine. These processes are of significant biotechnological interest for the industrial production of these amino acids from renewable resources. nih.gov

The primary routes for L-alanine synthesis in most microorganisms originate from pyruvate, a central intermediate in glycolysis. researchgate.net The two main enzymatic pathways are:

Reductive Amination: This pathway involves the direct conversion of pyruvate to L-alanine. The reaction is catalyzed by L-alanine dehydrogenase (AlaDH), which utilizes an ammonium (B1175870) ion and a reducing equivalent, typically NADH. researchgate.netwikipedia.org

Transamination: In this route, an amino group is transferred to pyruvate from an amino donor, most commonly L-glutamate or branched-chain amino acids like valine. wikipedia.orgwikipedia.org This reaction is mediated by aminotransferases, also known as transaminases. wikipedia.org

D-alanine, a crucial component of the bacterial cell wall peptidoglycan, is typically synthesized from L-alanine through a racemization reaction catalyzed by the enzyme alanine racemase. frontiersin.orgharvard.edu

β-alanine, the only naturally occurring β-amino acid, is also synthesized microbially through various pathways. frontiersin.orgresearchgate.net The most prominent precursor is L-aspartate, which is decarboxylated by L-aspartate-α-decarboxylase (ADC) to yield β-alanine. frontiersin.orgnih.gov The L-aspartate itself is derived from the TCA cycle intermediates oxaloacetate or fumarate. frontiersin.org Alternative microbial pathways for β-alanine synthesis have been identified, originating from precursors such as spermine, uracil, and propionate, highlighting the metabolic versatility of microorganisms. nih.govnih.govwikipedia.org

The table below summarizes key enzymes involved in the microbial biosynthesis of alanine and its derivative, β-alanine.

| Enzyme | Abbreviation | EC Number | Reaction Catalyzed | Precursor(s) | Product(s) | Microbial Source Examples |

| Alanine Dehydrogenase | AlaDH | 1.4.1.1 | Reductive amination | Pyruvate, NH₄⁺, NADH | L-Alanine, NAD⁺, H₂O | Geobacillus stearothermophilus, Bacillus pseudofirmus researchgate.netfrontiersin.org |

| Aminotransferase | - | 2.6.1.x | Transamination | Pyruvate, L-Glutamate | L-Alanine, α-Ketoglutarate | Escherichia coli, Corynebacterium glutamicum wikipedia.orgwikipedia.org |

| Alanine Racemase | DadX | 5.1.1.1 | Racemization | L-Alanine | D-Alanine | Bacillus pseudofirmus, Streptomyces lavendulae frontiersin.orgbiorxiv.org |

| L-Aspartate-α-decarboxylase | ADC / PanD | 4.1.1.11 | Decarboxylation | L-Aspartate | β-Alanine, CO₂ | Corynebacterium glutamicum, Escherichia coli frontiersin.orgnih.gov |

| Aspartate Ammonia-lyase | AspA | 4.3.1.1 | Amination | Fumaric acid, NH₃ | L-Aspartate | Escherichia coli, Bacillus subtilis frontiersin.org |

Hypothetical Biosynthetic Routes for N-Cyanoethylated Amino Acids

While the chemical synthesis of this compound is straightforward, typically involving a Michael addition of alanine to acrylonitrile (B1666552), no dedicated biosynthetic pathway has been discovered in any organism to date. The existence of such a pathway would likely rely on enzymes with novel or promiscuous activities capable of catalyzing the formation of the N-C bond between an amino acid and a cyanoethyl group donor. Based on known enzymatic reactions, several hypothetical routes can be proposed.

Hypothetical Route 1: Enzymatic Michael Addition The most direct hypothetical route would mirror the chemical synthesis, involving an enzyme-catalyzed Michael-type addition. This would require a hypothetical "amino acid cyanoethyltransferase" that binds an amino acid like alanine and acrylonitrile (or a biologically activated equivalent). While acrylonitrile is an industrial chemical, related nitrile compounds are produced by some plants and microorganisms as defense compounds. An enzyme could potentially catalyze the nucleophilic attack of the amino acid's nitrogen atom onto the β-carbon of an α,β-unsaturated nitrile. Enzymes known for catalyzing Michael additions, such as certain lyases or transferases, could possess the necessary promiscuous activity to facilitate this reaction under specific physiological conditions.

Hypothetical Route 2: N-Acyl Amino Acid Synthase Analogue Nature employs a variety of enzymes to modify amino acids, including N-acyl amino acid synthases which attach fatty acids to amino acids. nih.govnih.gov A hypothetical pathway could involve a similar enzymatic logic. An enzyme could first activate a three-carbon nitrile-containing carboxylic acid (e.g., 3-cyanopropanoic acid) using ATP to form an acyl-adenylate intermediate. nih.gov This activated intermediate would then be transferred to the amino group of alanine, catalyzed by the same or a partner enzyme. Subsequent reduction or modification of the carboxyl group would be required to yield this compound.

Hypothetical Route 3: Cross-Metabolism of Nitrile Compounds Some bacteria can utilize nitriles as carbon and nitrogen sources through the action of nitrilase or nitrile hydratase enzymes. frontiersin.org It is conceivable that an intermediate in a nitrile degradation pathway could be intercepted and enzymatically ligated to an amino acid. For example, an enzyme could catalyze the reaction between alanine and an intermediate derived from the metabolism of β-aminopropionitrile, a known precursor for β-alanine synthesis in some microbes. frontiersin.org This route would link the biosynthesis of N-cyanoethylated amino acids to the broader metabolic network of nitrile compounds.

The following table outlines the hypothetical enzymes and reactions for the biosynthesis of this compound.

| Hypothetical Enzyme Class | Proposed Mechanism | Substrate 1 | Substrate 2 | Hypothetical Product | Biochemical Analogy |

| Amino Acid Cyanoethyltransferase (Lyase/Transferase) | Michael Addition | Alanine | Acrylonitrile (or biological equivalent) | N-(2-Cyanoethyl)-alanine | Michael additions catalyzed by various lyases. |

| Nitrile-ligase / Synthase | ATP-dependent ligation | 3-Cyanopropanoic Acid + ATP | Alanine | N-(2-Cyanoethyl)-alanine (after further steps) | N-acyl amino acid biosynthesis. nih.govnih.gov |

| Transaminase/Ligase with promiscuous activity | Inter-pathway ligation | Alanine | Intermediate from nitrile metabolism | N-(2-Cyanoethyl)-alanine | Broad substrate specificity of some metabolic enzymes. |

These proposed pathways remain speculative and await experimental validation. The discovery of a natural N-cyanoethylation process for amino acids would reveal novel enzymatic capabilities and could pave the way for the biotechnological production of this unique class of compounds.

Advanced Analytical Characterization and Derivatization Strategies for N 2 Cyanoethyl Dl Alanine

Chromatographic Separation Techniques

Chromatographic methods are fundamental to the analysis of N-(2-Cyanoethyl)-DL-alanine, providing the necessary separation from other sample components. The choice of technique is often dictated by the sample matrix, the required sensitivity, and the specific analytical goal.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-High Performance Liquid Chromatography-High Resolution Mass Spectrometry (UHPLC-HRMS)

Liquid chromatography coupled with mass spectrometry is a highly versatile and sensitive technique for amino acid analysis that can often circumvent the need for derivatization. americanlaboratory.coms4science.atmtoz-biolabs.com The ability to analyze underivatized amino acids simplifies sample preparation, reduces the chance of side reactions, and increases repeatability. americanlaboratory.com

UHPLC, which utilizes smaller particle size columns (e.g., sub-2 µm), offers significant advantages over conventional HPLC, including faster analysis times and improved chromatographic resolution. nih.gov When coupled with High-Resolution Mass Spectrometry (HRMS), such as with an Orbitrap or Time-of-Flight (TOF) analyzer, the system provides exceptional selectivity and sensitivity. nih.govmdpi.com HRMS allows for accurate mass measurements (typically with an error of less than 5 ppm), which greatly enhances confidence in compound identification. nih.gov

Methods have been developed for the rapid, three-minute analysis of underivatized amino acids using UHPLC-HRMS, demonstrating excellent linearity, reproducibility, and sensitivity in the femtomole range across various biological matrices. nih.gov While direct analysis is advantageous, derivatization is sometimes still employed in LC-MS to improve chromatographic retention on reversed-phase columns or to enhance ionization efficiency. nih.gov

Interactive Table: UHPLC-HRMS Parameters for Underivatized Amino Acid Analysis

| Parameter | Typical Conditions | Purpose |

|---|---|---|

| Column | UHPLC C18 or HILIC (e.g., Acquity UHPLC BEH Amide) | Provides chromatographic separation of polar analytes. |

| Mobile Phase | Gradient elution with acetonitrile (B52724) and water, often with additives like formic acid or ammonium (B1175870) carbonate. nih.govmdpi.com | Elutes amino acids based on their polarity. |

| Flow Rate | Typically in the range of 0.2 - 0.5 mL/min. mdpi.com | Optimized for UHPLC column dimensions. |

| Mass Spectrometer | Q-Exactive hybrid Q-Orbitrap or similar HRMS instrument. nih.gov | Provides high-resolution, accurate mass data for identification. |

| Ionization Mode | Positive Electrospray Ionization (ESI) is common. | Generates protonated molecular ions [M+H]+. |

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Cyanoethylated Amino Acids

Reversed-phase HPLC is a cornerstone of analytical chemistry and is widely used for the separation of amino acids. creative-proteomics.com However, due to the polar nature of amino acids, achieving adequate retention on non-polar stationary phases (like C18) can be challenging without derivatization. nih.gov

For this reason, pre-column derivatization is a common strategy. goums.ac.irwho.int One of the most frequently used reagents for primary amines is o-phthalaldehyde (B127526) (OPA), which reacts with the amino group in the presence of a thiol (like 2-mercaptoethanol) to form a highly fluorescent isoindole derivative. niscpr.res.innih.gov This derivatization not only increases the hydrophobicity of the amino acid, leading to better retention in RP-HPLC, but also allows for highly sensitive fluorescence detection. niscpr.res.innih.gov

Automated pre-column OPA derivatization coupled with RP-HPLC provides a robust, cost-effective, and high-throughput method for the routine analysis of amino acids in various samples. niscpr.res.in The separation is typically achieved using a gradient elution with a buffered aqueous mobile phase and an organic modifier like acetonitrile or methanol. goums.ac.ir This technique allows for the clear resolution of numerous amino acids within a single analytical run. niscpr.res.in

Mass Spectrometry Approaches for Structural Elucidation and Quantification

Mass spectrometry is an indispensable tool for the analysis of this compound, providing molecular weight confirmation, structural information through fragmentation, and precise quantification. nih.gov

Tandem Mass Spectrometry (MS/MS) and Multiple Reaction Monitoring (MRM)

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio (precursor ions) are selected, fragmented, and the resulting product ions are detected. nih.govyoutube.comunt.edu This process provides a structural fingerprint of the molecule and is highly specific.

Multiple Reaction Monitoring (MRM) is a targeted MS/MS technique performed on a triple quadrupole mass spectrometer. springernature.comnih.gov In an MRM experiment, the first quadrupole is set to select the precursor ion of this compound, which is then fragmented in the second quadrupole (the collision cell). The third quadrupole is then set to detect only one or a few specific, high-intensity product ions. nih.gov

This approach is extremely sensitive and selective, as it filters out most chemical noise from the sample matrix. nih.gov MRM is the gold standard for quantification in complex mixtures and is widely used for everything from biomarker validation to pharmaceutical analysis. springernature.comnih.gov The development of an MRM assay for this compound would involve identifying its precursor ion (e.g., the protonated molecule [M+H]+) and its most stable and abundant product ions upon collision-induced dissociation (CID). For alanine (B10760859) itself, a common fragmentation is the loss of water and carbon monoxide from the protonated molecule. nih.gov

Interactive Table: Conceptual MRM Transitions for this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Description |

|---|---|---|---|

| This compound | 143.08 | Hypothetical | Selection of the protonated molecule. |

Note: Specific product ions would need to be determined experimentally.

High-Resolution Mass Spectrometry for Isomer Differentiation

Differentiating between isomers—molecules with the same chemical formula but different structural arrangements—is a significant analytical challenge. nih.gov this compound (C₆H₁₀N₂O₂) may have isomers that possess the exact same nominal mass, making them indistinguishable with low-resolution mass spectrometers.

High-Resolution Mass Spectrometry (HRMS) can overcome this challenge by measuring the mass-to-charge ratio of an ion with very high accuracy. nih.goveinpresswire.com Because the exact mass of an element is not an integer (e.g., ¹H = 1.007825, ¹²C = 12.000000, ¹⁴N = 14.003074, ¹⁶O = 15.994915), different combinations of atoms will result in slightly different exact masses, even if their nominal masses are the same. By measuring the mass with high precision, HRMS can distinguish between these isomeric compounds, provided their elemental compositions differ.

Even when elemental compositions are identical (structural isomers), HRMS coupled with tandem MS (MS/MS) can aid in differentiation. The high-resolution analysis of fragment ions can reveal subtle differences in fragmentation patterns that are unique to each isomer's structure. researchgate.net While chromatographic separation is the primary method for separating isomers, HRMS provides an additional layer of confirmation and can, in some cases, distinguish isomers that are difficult to separate chromatographically. nih.govnih.gov

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the structural confirmation and functional group analysis of this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, in particular, provide detailed insights into the molecular architecture of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules, including this compound. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) nuclei, a detailed map of the molecular structure can be assembled.

The structure of this compound combines the features of the parent amino acid, DL-alanine (B559559), with a cyanoethyl group attached to the nitrogen atom. A comparative analysis of the NMR spectra of DL-alanine and this compound allows for the precise assignment of all signals.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, the protons of the alanine backbone and the cyanoethyl group give rise to characteristic signals. For comparison, the ¹H NMR spectrum of DL-alanine in D₂O typically shows a quartet for the α-proton (CH) around 3.78 ppm and a doublet for the β-protons (CH₃) at approximately 1.48 ppm .

For this compound, the introduction of the cyanoethyl group induces shifts in the signals of the alanine moiety due to the change in the electronic environment of the nitrogen atom. Furthermore, new signals corresponding to the methylene (B1212753) protons (-CH₂CH₂CN) of the cyanoethyl group will be present. Typically, the methylene protons adjacent to the nitrogen atom would appear as a triplet, and the methylene protons adjacent to the nitrile group would also appear as a triplet. A key indicator for the presence of the cyanoethyl group is a triplet signal observed around δ ~2.5 ppm, which is characteristic of the -CH₂-CN protons nih.gov.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For DL-alanine, characteristic signals are observed for the carboxyl carbon (COO-), the α-carbon (CH), and the β-carbon (CH₃) at approximately 176.6 ppm, 51.7 ppm, and 17.3 ppm, respectively researchgate.net.

In the spectrum of this compound, the signals for the alanine carbons will be shifted due to the N-substitution. Additionally, new signals will be present for the carbons of the cyanoethyl group: the nitrile carbon (-CN) and the two methylene carbons (-CH₂CH₂-). The presence of these distinct signals in the expected regions confirms the successful cyanoethylation of the DL-alanine nitrogen.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| α-H (Alanine) | ¹H | ~3.5 - 4.0 | Quartet | Shifted compared to DL-alanine |

| β-H₃ (Alanine) | ¹H | ~1.4 - 1.6 | Doublet | Shifted compared to DL-alanine |

| N-CH₂ | ¹H | ~2.8 - 3.2 | Triplet | |

| CH₂-CN | ¹H | ~2.5 - 2.8 | Triplet | Characteristic signal for cyanoethyl group nih.gov |

| COOH | ¹³C | ~175 - 180 | Singlet | |

| α-C (Alanine) | ¹³C | ~50 - 55 | Singlet | Shifted compared to DL-alanine |

| β-C (Alanine) | ¹³C | ~15 - 20 | Singlet | Shifted compared to DL-alanine |

| N-CH₂ | ¹³C | ~40 - 45 | Singlet | |

| CH₂-CN | ¹³C | ~15 - 20 | Singlet | |

| CN | ¹³C | ~117 - 120 | Singlet |

Note: The predicted chemical shifts are estimates and can vary based on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Analysis and Environmental Probing

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound provides clear evidence for the key structural components of the molecule.

The characteristic absorption bands of the parent compound, DL-alanine, include those for the amino group (N-H stretching and bending), the carboxyl group (O-H and C=O stretching), and the alkyl groups (C-H stretching and bending) sigmaaldrich.commassbank.eu. The zwitterionic nature of alanine in the solid state leads to broad absorptions for the ammonium (NH₃⁺) and carboxylate (COO⁻) groups thermofisher.comnih.gov.

The IR spectrum of this compound will exhibit modifications to these bands and the appearance of a new, highly characteristic band. Key features to expect in the IR spectrum include:

N-H Stretch: As a secondary amine, a single, sharp N-H stretching band is expected in the region of 3300-3500 cm⁻¹, which is distinct from the broader bands of a primary amine or the charged ammonium group.

C≡N Stretch: The most definitive feature for confirming the presence of the cyanoethyl group is the nitrile (C≡N) stretching vibration. This typically appears as a sharp, medium-intensity band in the range of 2260-2240 cm⁻¹.

C=O Stretch: The carboxylic acid carbonyl (C=O) group will show a strong absorption band, typically in the region of 1725-1700 cm⁻¹.

O-H Stretch: A broad O-H stretching band from the carboxylic acid will be present in the range of 3300-2500 cm⁻¹.

C-H Stretches: Absorptions due to C-H stretching in the methyl and methylene groups will be observed in the 3000-2850 cm⁻¹ region.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid O-H | Stretch | 3300 - 2500 | Broad, Strong |

| Secondary Amine N-H | Stretch | 3300 - 3500 | Sharp, Medium |

| Nitrile C≡N | Stretch | 2260 - 2240 | Sharp, Medium |

| C-H (Alkyl) | Stretch | 3000 - 2850 | Medium to Strong |

| Carboxylic Acid C=O | Stretch | 1725 - 1700 | Strong |

Derivatization Chemistry for Enhanced Analytical Performance

The inherent polarity and low volatility of amino acids like this compound can pose challenges for certain analytical techniques, particularly gas chromatography (GC). Derivatization is a chemical modification process that converts the analyte into a less polar and more volatile compound, thereby improving its chromatographic behavior and detection sensitivity omicsonline.org.

Silylation Reagents for GC Analysis

Silylation is a common derivatization technique for compounds containing active hydrogen atoms, such as those in carboxylic acid and secondary amine groups nih.gov. Silylating reagents replace these active hydrogens with a trimethylsilyl (B98337) (TMS) group, leading to derivatives that are more volatile and thermally stable, making them suitable for GC analysis .

Common silylating reagents include N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). For this compound, both the carboxylic acid proton and the secondary amine proton are susceptible to silylation. The reaction with a reagent like MSTFA would yield a di-silylated derivative.

The derivatization reaction is typically carried out by heating the dried analyte with the silylating reagent in an appropriate solvent. The resulting TMS derivative of this compound can then be readily analyzed by GC-MS, allowing for its separation from other components in a mixture and its identification based on its characteristic retention time and mass spectrum tiscali.cz.

Fluorenylmethyloxycarbonyl Chloride (FMOC-Cl) Derivatization

For high-performance liquid chromatography (HPLC) analysis, derivatization with 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) is a widely used strategy to enhance the detection of amino acids waters.comchemicalbook.com. FMOC-Cl reacts with both primary and secondary amino groups under alkaline conditions to form highly fluorescent and UV-active derivatives waters.comresearchgate.net.

The reaction of this compound, a secondary amino acid, with FMOC-Cl results in the formation of a stable FMOC-adduct. This derivatization imparts a hydrophobic fluorenylmethoxycarbonyl group to the molecule, which significantly improves its retention on reversed-phase HPLC columns and allows for sensitive detection using fluorescence or UV detectors nih.govcsic.es. The derivatization is typically rapid, and the resulting derivatives are stable, which is advantageous for automated analysis of multiple samples csic.es. The use of FMOC-Cl is particularly beneficial as it reacts with both primary and secondary amino acids, enabling the simultaneous analysis of a wide range of amino acids in a single chromatographic run chemicalbook.comnih.gov.

Aminoquynolyl Carbamate (B1207046) Derivatization

6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) is another popular pre-column derivatization reagent for the analysis of amino acids by HPLC and ultra-performance liquid chromatography (UPLC) . AQC reacts with both primary and secondary amino acids to form stable, highly fluorescent urea (B33335) derivatives csic.es.

The derivatization of this compound with AQC yields a derivative that exhibits excellent chromatographic properties and can be detected with high sensitivity by fluorescence or mass spectrometry (MS) sigmaaldrich.comchemicalbook.com. The AQC derivatization method is known for its simplicity, speed, and the stability of the resulting derivatives, making it suitable for high-throughput analysis tiscali.czcsic.es. The use of UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) for the analysis of AQC-derivatized amino acids provides excellent selectivity and sensitivity, allowing for the accurate quantification of low-abundance amino acids in complex biological matrices tiscali.cz.

Interactive Data Table: Comparison of Derivatization Reagents for this compound Analysis

| Derivatization Reagent | Target Functional Groups | Analytical Technique | Advantages | References |

| Silylation Reagents (e.g., MSTFA) | -COOH, >NH | GC, GC-MS | Increases volatility and thermal stability for GC analysis. | nih.gov |

| FMOC-Cl | >NH | HPLC, LC-MS | Forms stable, highly fluorescent, and UV-active derivatives; suitable for primary and secondary amines. | nih.govwaters.comwaters.comresearchgate.net |

| AQC | >NH | HPLC, UPLC, LC-MS | Forms stable, highly fluorescent derivatives; rapid reaction; suitable for high-throughput analysis. | tiscali.czchemicalbook.com |

Diethyl Ethoxymethylenemalonate Derivatization

Derivatization with Diethyl Ethoxymethylenemalonate (DEEMM) is a well-established pre-column technique used in chromatography to improve the analytical characteristics of primary and secondary amines, such as the amino group present in this compound. kopri.re.krnih.govsigmaaldrich.com This method enhances the compound's performance in reversed-phase liquid chromatography (RPLC) by increasing its hydrophobicity and introducing a chromophore for UV detection. nih.govsigmaaldrich.com

The reaction involves the nucleophilic attack of the secondary amino group of this compound on the electron-deficient double bond of DEEMM. This process results in the formation of a stable, less polar derivative that is more amenable to chromatographic separation and detection. The derivatization is typically carried out in a buffered alkaline medium, such as a borate (B1201080) buffer at pH 9, and requires heating to ensure the reaction proceeds to completion and to degrade any excess DEEMM reagent. kopri.re.krresearchgate.net

The resulting derivative exhibits strong UV absorbance, significantly lowering the limit of detection compared to the underivatized molecule. sigmaaldrich.com This technique is particularly valuable for quantifying this compound in complex biological matrices where high sensitivity is required. kopri.re.kr

Table 1: Typical Reaction Conditions for DEEMM Derivatization

| Parameter | Condition | Purpose | Reference |

|---|---|---|---|

| Reagent | Diethyl Ethoxymethylenemalonate (DEEMM) | Reacts with the amino group to form a stable derivative. | kopri.re.krnih.gov |

| Solvent/Buffer | Borate Buffer (e.g., 0.05 M, pH 9) with Methanol | Provides an alkaline environment to facilitate the nucleophilic reaction. | kopri.re.krresearchgate.net |

| Temperature | 55-70 °C | Accelerates the derivatization reaction and degrades excess reagent. | kopri.re.krresearchgate.net |

| Time | 1-2 hours | Ensures complete reaction and degradation of excess DEEMM. | kopri.re.krresearchgate.net |

| Analytical Technique | HPLC-UV or LC-MS | Separates and detects the derivatized product with high sensitivity. | kopri.re.krnih.gov |

Chiral Derivatizing Agents for Enantiomeric Separations

This compound is a racemic mixture, containing equal amounts of the D- and L-enantiomers. The separation and quantification of these individual enantiomers are often crucial in pharmaceutical and biological studies. An effective method for this is indirect chiral separation, which involves derivatizing the racemic analyte with a chiral derivatizing agent (CDA). nih.gov

This reaction transforms the pair of enantiomers into a pair of diastereomers. Unlike enantiomers, which have identical physical and chemical properties in an achiral environment, diastereomers have different properties and can be separated using standard, non-chiral chromatographic techniques like reversed-phase HPLC. nih.gov

A variety of CDAs are available for derivatizing amino acids and their derivatives. These agents are homochiral (enantiomerically pure) and react with the amino group of this compound to form diastereomeric amides, urethanes, or urea derivatives. nih.gov Notable examples of CDAs used for amino acid analysis include Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) and (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC). researchgate.netnih.gov The choice of CDA depends on the analytical method (e.g., HPLC-UV, LC-MS) and the specific requirements for sensitivity and resolution. researchgate.net

Table 2: Common Chiral Derivatizing Agents for Amino Compounds

| Chiral Derivatizing Agent (CDA) | Abbreviation | Reactive Group | Analytical Technique Compatibility | Reference |

|---|---|---|---|---|

| 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide | FDAA (Marfey's Reagent) | Fluoroaromatic | HPLC-UV, LC-MS | researchgate.net |

| (+)-1-(9-Fluorenyl)ethyl chloroformate | FLEC | Chloroformate | HPLC-Fluorescence, LC-MS | nih.gov |

| Nα-(2,4-Dinitro-5-fluorophenyl)-L-valinamide | FDVA | Fluoroaromatic | HPLC-UV, LC-MS | researchgate.net |

| O-Phthalaldehyde / Chiral Thiol (e.g., Isobutyryl-L-cysteine) | OPA/IBLC | Aldehyde/Thiol | HPLC-Fluorescence, LC-MS | researchgate.net |

Isotopic Labeling and Tracer Methodologies

Application of Deuterated and 15N-Labeled Analogues in Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of reactions within the metabolic network of a cell or organism. nih.govnih.gov This methodology relies on the use of stable isotope-labeled tracers to track the transformation of atoms through various biochemical pathways. nih.govvanderbilt.edu By introducing a substrate enriched with a heavy isotope (e.g., Deuterium (B1214612) (²H), Nitrogen-15 (¹⁵N), or Carbon-13 (¹³C)) and measuring its incorporation into downstream metabolites, researchers can deduce the relative contributions of different pathways to the production of a target compound. nih.govnih.gov

In the context of this compound, deuterated and ¹⁵N-labeled analogues serve as essential tools for MFA. These labeled compounds can be used in two primary ways:

As a Tracer: A labeled version of this compound can be introduced into a biological system. Its metabolic fate can then be monitored over time using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. This allows for the identification and quantification of its metabolic products, providing direct insight into its downstream pathways.

As an End-Product for Flux Quantification: Labeled precursors, such as ¹⁵N-labeled DL-alanine or deuterated acrylonitrile (B1666552), can be supplied to a system. medchemexpress.com The rate of synthesis of this compound can be determined by measuring the rate and extent of isotope incorporation into its structure. This provides a quantitative measure of the metabolic flux leading to its formation.

The use of stable isotopes like ¹⁵N and deuterium is advantageous as they are non-radioactive and can be readily detected by mass spectrometry. nih.gov These tracer studies are fundamental for understanding the compound's role in metabolism, its rate of turnover, and its connection to central metabolic pathways. nih.gov

Table 3: Isotopic Labeling Strategies for this compound in MFA

| Isotopic Label | Labeled Precursor Example | Application in MFA | Detection Method | Reference |

|---|---|---|---|---|

| Nitrogen-15 (¹⁵N) | ¹⁵N-DL-alanine | To trace the nitrogen atom from alanine during the synthesis of this compound. Quantifies the flux from the alanine pool. | Mass Spectrometry (MS) | medchemexpress.comnih.gov |

| Deuterium (D or ²H) | DL-Alanine-d₇ | To trace the carbon backbone of alanine. Can also be used to create a heavy internal standard for accurate quantification via isotopic dilution. | Mass Spectrometry (MS) | nih.gov |

| Deuterium (D or ²H) | Deuterated Acrylonitrile | To trace the origin of the cyanoethyl group and quantify its contribution to the final molecule. | Mass Spectrometry (MS) | nih.gov |

Molecular Interactions and Biological System Dynamics of N 2 Cyanoethyl Dl Alanine and Analogues

Investigating Substrate-Enzyme Specificity and Kinetics

The introduction of a cyanoethyl group to the nitrogen atom of DL-alanine (B559559) fundamentally alters its chemical properties, influencing how it interacts with enzymes and transport proteins. This section explores the specificity and kinetics of these interactions.

The transport of amino acids across cellular membranes is mediated by various transport systems, each with distinct substrate specificities. The structural modification in N-(2-Cyanoethyl)-DL-alanine affects its recognition and translocation by these systems compared to its parent amino acid, alanine (B10760859).

Alanine is transported by several systems, including the Alanine/Serine/Cysteine (ASC) transporter subfamily, which mediates the sodium-dependent exchange of small neutral amino acids. nih.gov For instance, the uptake of L-alanine into hamster kidney cells is handled by a low-affinity, high-capacity, sodium-dependent transport system with broad substrate specificity for most neutral alpha-amino acids. nih.gov In the cyanobacterium Anabaena sp., amino acid uptake is managed by at least three ABC-type transporters (N-I, N-II, and Bgt) with overlapping specificities. The N-I system is the primary transporter for hydrophobic amino acids. mdpi.com

While direct kinetic studies on this compound are not extensively detailed in the available literature, its altered size, polarity, and charge distribution due to the cyanoethyl group suggest it would exhibit different affinities and transport rates compared to alanine. The bulky, more hydrophobic cyanoethyl moiety would likely alter its interaction with the binding pockets of transporters like the ASC and N-I systems. Further research is needed to quantify these interactions and determine which transport systems are primarily responsible for its cellular uptake.

Enzymes are highly specific catalysts, and their activity can be modulated by molecules that act as substrates, inhibitors, or activators. quizlet.comresearchgate.net this compound, as an analogue of a natural amino acid, has the potential to interact with enzymes involved in amino acid metabolism. Alanine itself is a crucial molecule in cellular metabolism, participating in the glucose-alanine cycle and serving as a key precursor in gluconeogenesis. nih.gov

The cyanoethyl group introduces significant steric and electronic changes that could lead to several outcomes:

Competitive Inhibition: The molecule could bind to the active site of an alanine-processing enzyme (e.g., alanine transaminase) without undergoing a reaction, thereby blocking the natural substrate.

Allosteric Modulation: It might bind to a site other than the active site, inducing a conformational change that alters the enzyme's catalytic efficiency.

Alternative Substrate: In some cases, an enzyme might be able to process the modified amino acid, potentially leading to the formation of novel metabolites.

Research indicates that cyanoethylated compounds can influence metabolic pathways. For example, similar compounds have been shown to affect nitrogen fixation and carbon metabolism in cyanobacteria. This suggests that this compound could potentially modulate metabolic pathways by interacting with key regulatory enzymes, although specific examples and kinetic data remain areas for further investigation.

Integration into Peptide and Protein Structures

The use of unnatural amino acids as building blocks is a powerful tool in protein engineering and peptide chemistry, allowing for the creation of novel structures with tailored functions. nih.govlbl.gov

This compound can serve as a building block in solid-phase peptide synthesis. peptide.comthermofisher.com In this process, amino acids are sequentially coupled to a growing chain anchored to an insoluble resin. The cyanoethyl group on the nitrogen atom makes it an N-alkylated amino acid. The incorporation of such amino acids can introduce significant changes to the resulting peptide:

Conformational Constraint: The N-alkylation restricts rotation around the N-Cα bond, influencing the peptide's secondary structure.

Resistance to Proteolysis: The modification can render the adjacent peptide bond resistant to cleavage by proteases, thereby increasing the peptide's stability and in vivo half-life.

Modified Functionality: The nitrile group (-CN) can be chemically transformed into other functional groups, such as amines or carboxylic acids, after its incorporation into the peptide, allowing for post-synthesis modification.

The general process involves protecting the functional groups of the amino acid, attaching the first amino acid to the resin, and then sequentially deprotecting and coupling subsequent amino acids until the desired sequence is complete. thermofisher.com

The ability to incorporate unnatural amino acids into proteins in living systems allows for the creation of synthetic protein analogues with novel properties. nih.gov While this compound itself is not a direct analogue of histidine, the chemical strategies used to create and incorporate such analogues are relevant. For instance, researchers have successfully synthesized novel histidine analogues, such as β-(1,2,3-triazol-4-yl)-DL-alanine, and incorporated them into proteins in vivo. oup.com This was achieved by determining which analogues were recognized by the cell's translational machinery, specifically the aminoacyl-tRNA synthetase. oup.com

Studies have shown that the structural similarity to the natural amino acid is crucial for recognition by the synthetase and subsequent incorporation by the ribosome. oup.com An evolved pyrrolysyl-tRNA synthetase has also been used to genetically encode a variety of histidine analogues in both E. coli and mammalian cells, expanding the chemical diversity available for protein engineering. nih.gov The incorporation of this compound into a protein would require a similarly engineered or polyspecific aminoacyl-tRNA synthetase capable of recognizing its unique structure.

Structural Dynamics and Conformational Studies

Impact of Cyanoethyl Group on Molecular Conformation

The introduction of a 2-cyanoethyl group to the nitrogen atom of a DL-alanine backbone fundamentally alters the molecule's spatial and electronic characteristics, thereby influencing its conformational preferences. The conformation of an amino acid is largely defined by the rotational angles (torsional or dihedral angles) around its single bonds. For this compound, the key rotational bond influencing conformation is the N-Cα bond. The cyanoethyl substituent introduces significant steric and electronic effects compared to the parent alanine molecule.

Steric Effects: The primary impact of the cyanoethyl group is the introduction of steric hindrance. Steric hindrance is the repulsive interaction that occurs when atoms or groups are forced closer together than their atomic radii allow. maricopa.edu The -CH₂CH₂CN group is substantially larger than the hydrogen atom it replaces on the amino group of alanine. This increased bulk restricts the free rotation around the N-Cα bond. Certain conformations that would be permissible in alanine become energetically unfavorable in this compound due to steric clashes between the cyanoethyl group and the other substituents on the α-carbon (the carboxyl group, the methyl group, and the α-hydrogen). This results in a higher energy barrier for rotation and a preference for conformations where the bulky cyanoethyl group is positioned as far as possible from the other large groups, in what is known as an anti-conformation. libretexts.org This steric strain dictates a more limited set of stable conformational states for the molecule.

Electronic Effects: Beyond sterics, the cyanoethyl group exerts electronic effects on the molecule's conformation. The nitrile group (-C≡N) is highly polar due to the electronegativity difference between carbon and nitrogen, creating a significant dipole moment. This can lead to intramolecular interactions, such as dipole-dipole interactions with the polar carboxyl group (-COOH). These non-covalent interactions can stabilize or destabilize certain rotational isomers, further influencing the conformational landscape. The lone pair of electrons on the nitrile's nitrogen atom can also act as a hydrogen bond acceptor, potentially interacting with the carboxylic acid proton or with surrounding solvent molecules, which in turn can constrain the molecule's geometry. researchgate.net While steric effects are often considered the primary determinant of peptide bond conformation, electronic effects can provide substantial stabilization for specific conformations. nih.gov

Nitrile-Derivatized Amino Acids as Spectroscopic Probes of Local Environment

The nitrile group (-C≡N) within this compound and its analogues serves as a powerful and precise spectroscopic probe for investigating local molecular environments. nih.govnih.gov This utility stems from the fact that the C≡N stretching vibration is sensitive to its surroundings, particularly to factors like solvent polarity, local electric fields, and hydrogen bonding interactions. nih.govacs.orgresearchgate.net This sensitivity allows researchers to use infrared (IR) spectroscopy to gain insights into the structure and dynamics of peptides and proteins.

The frequency of the C≡N stretching vibration in the IR spectrum shifts based on the polarity of its environment. acs.org For instance, studies on nitrile-derivatized amino acids like AlaCN and PheCN have shown that the vibrational frequency of the nitrile group is different in polar versus non-polar (hydrophobic) solvents. nih.govacs.org This principle is used to probe the interiors of proteins, where different regions can have vastly different local environments, ranging from water-exposed (polar) to deeply buried (hydrophobic).

A key research finding demonstrated that the C≡N stretching vibration of these amino acids shifts to a higher frequency by approximately 10 cm⁻¹ when the solvent is changed from tetrahydrofuran (B95107) (THF), which approximates the hydrophobic interior of a protein, to water (H₂O), a polar environment. nih.govacs.orgresearchgate.net

| Compound | Environment (Solvent) | Dielectric Constant | C≡N Frequency Shift |

|---|---|---|---|

| AlaCN / PheCN | Hydrophobic (THF) | Low | Baseline |

| AlaCN / PheCN | Polar (H₂O) | High | ~10 cm⁻¹ higher frequency |

Environmental Considerations and Bioremediation Potential of Cyanoethylated Compounds

Occurrence and Distribution in Environmental Compartments

While specific data on the environmental levels of N-(2-Cyanoethyl)-DL-alanine are limited, the study of related cyano-containing amino acids provides a valuable proxy for understanding their potential distribution and behavior. Research has focused on naturally occurring neurotoxic amino acids produced by cyanobacteria, which share structural similarities that can inform our expectations for synthetic analogues.

The neurotoxin β-N-methylamino-L-alanine (BMAA) and its structural isomers, such as 2,4-diaminobutyric acid (DAB), are among the most studied cyano-containing amino acids. nih.govmdpi.com Their presence has been documented in a wide range of freshwater, saltwater, and terrestrial ecosystems. nih.gov BMAA is produced by various cyanobacteria, diatoms, and dinoflagellates, leading to its detection in cyanobacterial blooms and surrounding waters. nih.govpnas.org

Advanced analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are essential for the accurate detection and quantification of these compounds due to the need to distinguish between isomers. nih.govnih.gov Studies have confirmed the presence of BMAA and DAB in surface water samples and cyanobacterial scums from diverse geographical locations. For instance, analysis of sixteen cyanobacterial scum samples from Eastern Australia revealed the presence of DAB in all samples and BMAA in ten of them. nih.gov Similarly, systematic screening of shellfish production areas along the French coasts consistently detected both BMAA and DAB in mollusks, with concentrations ranging from 0.20 to 6.7 µg per gram of dry weight in digestive gland tissues. nih.gov

The detection of these compounds is not limited to water and primary producers. In a study of Lake Mascoma, a location with a documented cluster of Amyotrophic Lateral Sclerosis (ALS), BMAA and its isomers were detected not only in filtered air samples but also in the tissues of fish, indicating transfer through the food web. researchgate.netnih.gov

Table 1: Detection of Related Cyano-Containing Amino Acids in Environmental and Biological Samples

| Compound | Sample Matrix | Location/Source | Concentration Range | Reference |

| BMAA | Cyanobacterial Scums | Eastern Australia | Detected in 10 of 16 samples | nih.gov |

| DAB | Cyanobacterial Scums | Eastern Australia | Detected in all 16 samples | nih.gov |

| BMAA | Mollusk Digestive Glands | French Coasts | 0.20 - 6.7 µg/g (dry weight) | nih.gov |

| DAB | Mollusk Digestive Glands | French Coasts | 0.20 - 6.7 µg/g (dry weight) | nih.gov |

| BMAA | Carp (Fish) Liver | Lake Mascoma, USA | 1.28 µg/g | nih.gov |

| BMAA | Carp (Fish) Muscle | Lake Mascoma, USA | 1.27 µg/g | nih.gov |

| BMAA | Carp (Fish) Brain | Lake Mascoma, USA | 0.043 µg/g | nih.gov |

| DAB | Carp (Fish) Brain | Lake Mascoma, USA | 0.01 µg/g | nih.gov |

| DAB | Cyanobacterial Samples | Worldwide | 0.07 - 0.83 µg/g | nih.gov |

Bioaccumulation is the process by which chemicals are taken up by an organism either directly from the environment or through consuming contaminated food. skb.se The potential for a compound to accumulate is often expressed by the bioconcentration factor (BCF), which measures uptake from water, and the bioaccumulation factor (BAF), which includes uptake from all sources, including food. skb.senih.gov These metrics are crucial for assessing the risk of compounds that may be present at low levels in the environment but can concentrate to harmful levels in organisms. nih.gov

Studies on BMAA have demonstrated its capacity to bioaccumulate and biomagnify in both aquatic and terrestrial food webs. nih.gov In the Guam ecosystem, BMAA concentrations were found to increase up the food chain from cyanobacteria to cycad seeds and ultimately to flying foxes, which are a traditional food source. pnas.org This biomagnification is a significant concern, as chronic exposure to low environmental doses could result in a high toxic burden over time. pnas.org

In aquatic systems, filter-feeding organisms like bivalves can accumulate significant concentrations of BMAA from phytoplankton. nih.govnih.gov Research on the mussel Dreissena polymorpha showed that BMAA is distributed throughout all tissues, with the highest concentrations found at the beginning of the depuration phase, suggesting slow clearance. nih.gov The transfer of BMAA from aquatic environments to terrestrial food chains has also been documented. One study demonstrated the biotransfer of BMAA from mussels used in animal feed to chickens, with higher concentrations found in the muscle tissue of chickens that consumed the mussel-based feed. mdpi.com Furthermore, research has shown that crop plants can absorb and accumulate BMAA when irrigated with contaminated water, presenting another potential route of human exposure. researchgate.net

Biodegradation Mechanisms and Microbial Transformations

The persistence of any organic compound in the environment is largely determined by its susceptibility to microbial degradation. For a molecule like this compound, two key structural features dictate its potential for bioremediation: the amino acid backbone and the nitrile group.

Amino acid-based chelating agents, known as aminopolycarboxylic acids (APCAs), are structurally related to this compound. The biodegradation of these compounds has been studied to find environmentally benign alternatives to persistent chelants like ethylenediaminetetraacetic acid (EDTA). nih.govnih.gov While EDTA is not readily biodegradable, other APCAs have shown greater susceptibility to microbial action. nih.gov

Nitrilotriacetate (NTA), for example, is degraded by several bacterial genera, including Chelatobacter and Chelatococcus, which are commonly found in soil and water treatment systems. nih.govoup.com The degradation is initiated by a monooxygenase enzyme that acts on the NTA molecule. nih.gov

A more modern and relevant analogue is methylglycinediacetic acid (MGDA), a readily biodegradable chelating agent. icm.edu.pltandfonline.com Standard OECD tests have confirmed that MGDA is effectively degraded by microorganisms without the need for pre-acclimatized bacterial populations. icm.edu.pliaea.org Studies have shown that MGDA can be completely biodegraded in a matter of days under static conditions. icm.edu.pl The degradation pathways for these APCAs typically involve enzymatic attack on the core structure, breaking it down into smaller, readily metabolizable components. nih.govsemanticscholar.org

The nitrile (R-C≡N) group is the other key functional moiety of this compound. Many microorganisms can utilize nitriles as a source of carbon and nitrogen for growth through two primary enzymatic pathways. researchgate.net These pathways are central to the bioremediation of nitrile-containing environmental contaminants. nih.gov

The two distinct metabolic routes for nitrile hydrolysis are:

Nitrilase Pathway : This pathway involves the direct hydrolysis of a nitrile to a corresponding carboxylic acid and ammonia (B1221849), catalyzed by a single enzyme, nitrilase (EC 3.5.5.1). researchgate.netwikipedia.orgnih.gov This one-step conversion is highly efficient and avoids the formation of an amide intermediate. wikipedia.org

Nitrile Hydratase-Amidase Pathway : This is a two-step process. First, a nitrile hydratase (EC 4.2.1.84) hydrates the nitrile to form an amide. researchgate.netwikipedia.org Second, an amidase (EC 3.5.1.4) hydrolyzes the amide to the final products of carboxylic acid and ammonia. hnu.edu.cnnih.govnih.gov

Both pathways effectively detoxify nitrile compounds by converting the cyano group into less toxic and more biodegradable substances. nih.gov These nitrile-metabolizing enzymes have been identified in a wide range of bacteria, fungi, and yeasts, and they exhibit broad substrate specificity, acting on both aromatic and aliphatic nitriles. nih.govnih.govacs.org The presence of these enzymatic systems in common microorganisms suggests a strong potential for the natural attenuation and engineered bioremediation of cyanoethylated compounds.

Table 2: Enzymatic Pathways for Nitrile Biotransformation

| Pathway | Enzymes Involved | Intermediate Product | Final Products | Reference |

| Nitrilase Pathway | Nitrilase | None | Carboxylic Acid + Ammonia | researchgate.netwikipedia.org |

| Nitrile Hydratase-Amidase Pathway | 1. Nitrile Hydratase2. Amidase | Amide | Carboxylic Acid + Ammonia | researchgate.netwikipedia.orgnih.gov |

Environmental Fate and Persistence Modeling

Environmental fate models are computational tools used to predict the distribution, concentration, and persistence of chemicals released into the environment. rsc.org These models integrate a chemical's physical-chemical properties with information about the environmental compartments (air, water, soil, sediment) to simulate processes like transport, partitioning, and degradation. eolss.netepa.gov

Multimedia fate models are a common approach, representing the environment as a series of interconnected, well-mixed boxes. eolss.net By solving mass balance equations for each box, these models can estimate where a chemical is likely to accumulate and how long it will persist. eolss.netresearchgate.net The complexity of these models ranges from simple equilibrium calculations (Level I) to dynamic, non-equilibrium simulations (Level IV) that account for intermedia transfer rates. eolss.net

Modeling the fate of a compound like this compound presents specific challenges. As an amino acid derivative, it is an ionizable organic compound. The environmental behavior of such chemicals is highly dependent on pH, which affects their charge state and, consequently, their partitioning between water, soil, and sediment. rsc.org Standard fate models, often designed for neutral organic chemicals, may require modification to accurately predict the behavior of ionizable substances. rsc.org

Key parameters required for modeling the environmental fate of this compound would include:

Water solubility

Vapor pressure

Octanol-water partition coefficient (Kow)

Acid dissociation constant (pKa)

Abiotic and biotic degradation rates (in soil, water, and sediment)

Without experimentally determined values for these parameters, predicting the specific environmental fate and persistence of this compound remains speculative. However, based on its structure, it is expected to be water-soluble and have a low potential for volatilization. Its persistence would be primarily governed by its rate of biodegradation via the microbial pathways described in section 6.2.

Applications in Advanced Material Synthesis and Biotechnology

Building Blocks for Biologically Active Molecules

The structural attributes of N-(2-Cyanoethyl)-DL-alanine make it an important starting material for the creation of complex molecules with biological significance. Its ability to undergo various chemical transformations allows for its incorporation into diverse molecular frameworks.

This compound serves as a valuable building block in the synthesis of novel pharmaceuticals and peptide-based drugs. The cyanoethyl group can be chemically modified or cleaved, allowing for the introduction of other functional groups or for its use as a temporary protecting group during synthesis. While specific drug candidates derived directly from this compound are not extensively documented in publicly available literature, the principles of medicinal chemistry suggest its utility in modifying peptide backbones to enhance stability, bioavailability, or receptor affinity.

The incorporation of non-natural amino acids like this compound into peptide chains is a common strategy in drug discovery to create peptidomimetics with improved therapeutic properties. The cyano group can participate in hydrogen bonding and other non-covalent interactions, potentially influencing the conformation and binding characteristics of the resulting peptide.

Table 1: Potential Modifications of this compound for Pharmaceutical Synthesis

| Chemical Modification | Resulting Functional Group | Potential Application |

|---|---|---|

| Hydrolysis of the cyano group | Carboxylic acid | Introduction of a negative charge, metal chelation |

| Reduction of the cyano group | Primary amine | Introduction of a positive charge, further functionalization |

| Cyclization reactions | Heterocyclic systems | Formation of rigid scaffolds for drug design |